N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
CAS No.: 1286714-89-3
Cat. No.: VC4536824
Molecular Formula: C16H13ClN4O2S
Molecular Weight: 360.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286714-89-3 |
|---|---|
| Molecular Formula | C16H13ClN4O2S |
| Molecular Weight | 360.82 |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H13ClN4O2S/c1-23-13-6-5-10(8-11(13)17)19-15(22)12-9-24-16(20-12)21-14-4-2-3-7-18-14/h2-9H,1H3,(H,19,22)(H,18,20,21) |
| Standard InChI Key | GIYRUFONMFTUSD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=N3)Cl |
Introduction
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a complex organic compound belonging to the class of thiazole derivatives. It is characterized by a five-membered ring containing nitrogen and sulfur atoms, which contributes to its chemical reactivity and biological activity. This compound is identified by the Chemical Abstracts Service number 1286714-89-3 and has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide typically involves several key steps, including the formation of the thiazole ring. The process requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific biological targets such as enzymes or receptors. By binding to these targets, the compound may modulate their activity, leading to alterations in cellular functions and signaling pathways. This interaction is crucial for its potential therapeutic effects against various diseases, including cancer.
Biological Applications
N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has several scientific applications due to its potential biological activities. It is of interest in the development of new therapeutic agents, particularly in the fields of antimicrobial and anticancer therapies.
Research Findings
Research on N-(3-chloro-4-methoxyphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide highlights its versatility in synthetic organic chemistry and its potential as a therapeutic agent. Studies focus on understanding its mechanism of action and optimizing its synthesis to enhance its biological efficacy.
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